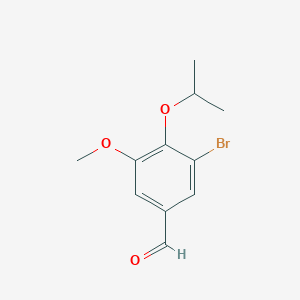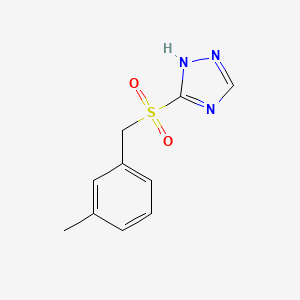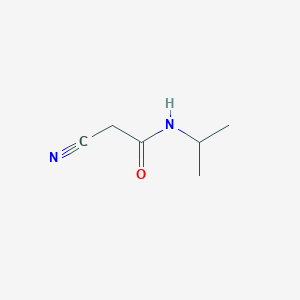
3-アリル-2-メルカプト-3H-キナゾリン-4-オン
説明
科学的研究の応用
3-Allyl-2-mercapto-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes .
作用機序
Target of Action
Quinazolin-4-one derivatives have been shown to target both the allosteric sites of the gaba a receptor and the ca active center .
Mode of Action
It is known that quinazolin-4-one derivatives can interact with their targets to exert their effects . The specific interactions and resulting changes caused by 3-Allyl-2-mercapto-3H-quinazolin-4-one remain to be elucidated.
Biochemical Pathways
Given its potential targets, it may be involved in the modulation of gabaergic neurotransmission and ca-related pathways .
Result of Action
Quinazolin-4-one derivatives have been reported to demonstrate both cholinesterase inhibition and anti-inflammatory activities . Additionally, some derivatives have shown antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis .
生化学分析
Biochemical Properties
3-Allyl-2-mercapto-3H-quinazolin-4-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as kinases and proteases, influencing their activity. The compound’s mercapto group allows it to form covalent bonds with the active sites of these enzymes, leading to either inhibition or activation depending on the specific enzyme and context. Additionally, 3-Allyl-2-mercapto-3H-quinazolin-4-one can interact with proteins involved in signal transduction pathways, modulating their function and thereby affecting downstream cellular responses .
Cellular Effects
The effects of 3-Allyl-2-mercapto-3H-quinazolin-4-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression, affecting cellular metabolism and proliferation. In cancer cells, 3-Allyl-2-mercapto-3H-quinazolin-4-one has demonstrated the ability to induce apoptosis, thereby reducing cell viability. Its impact on normal cells includes alterations in metabolic activity and gene expression, which can have both beneficial and adverse effects depending on the context .
Molecular Mechanism
At the molecular level, 3-Allyl-2-mercapto-3H-quinazolin-4-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds that can inhibit or activate enzymatic activity. This binding can lead to changes in the enzyme’s conformation, affecting its function. Additionally, 3-Allyl-2-mercapto-3H-quinazolin-4-one can interact with transcription factors, influencing gene expression by either promoting or inhibiting the transcription of specific genes. These molecular interactions are critical for the compound’s ability to modulate cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Allyl-2-mercapto-3H-quinazolin-4-one have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Allyl-2-mercapto-3H-quinazolin-4-one remains stable under certain conditions, but can degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed both sustained and diminishing effects on cellular processes, depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 3-Allyl-2-mercapto-3H-quinazolin-4-one vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of 3-Allyl-2-mercapto-3H-quinazolin-4-one .
Metabolic Pathways
3-Allyl-2-mercapto-3H-quinazolin-4-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 3-Allyl-2-mercapto-3H-quinazolin-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. This localization is crucial for the compound’s biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
3-Allyl-2-mercapto-3H-quinazolin-4-one exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. This subcellular localization is a key factor in determining the compound’s overall impact on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one typically involves the reaction of anthranilic acid with allyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in refluxing ethanol, leading to the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions
3-Allyl-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted quinazolinone derivatives.
類似化合物との比較
Similar Compounds
2-Mercapto-3H-quinazolin-4-one: Lacks the allyl group but shares similar biological activities.
3-Allyl-2-mercapto-3H-quinazolin-4-one derivatives: Various derivatives with different substituents on the quinazolinone ring.
Uniqueness
3-Allyl-2-mercapto-3H-quinazolin-4-one is unique due to its allyl group, which enhances its reactivity and potential biological activities compared to other quinazolinone derivatives .
特性
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h2-6H,1,7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBWTIKDYWHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349706 | |
| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21263-59-2 | |
| Record name | 21263-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Allyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)











